molecular formula C15H11N9O B1667392 Andolast CAS No. 132640-22-3

Andolast

Número de catálogo: B1667392
Número CAS: 132640-22-3
Peso molecular: 333.31 g/mol
Clave InChI: VXEBMQZDPONDFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Andolast es un fármaco de molécula pequeña conocido por sus propiedades antiinflamatorias y antialérgicas. Se utiliza principalmente en el tratamiento de afecciones respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC). El compuesto actúa como activador de los canales de potasio activados por calcio e inhibidor de la anafilaxia mediada por inmunoglobulina E .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Andolast implica múltiples pasos, comenzando con la preparación de la estructura central, que es un derivado de tetrazol-benzamida. La ruta sintética generalmente incluye los siguientes pasos:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Análisis De Reacciones Químicas

Tipos de reacciones

Andolast se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades farmacológicas potencialmente diferentes .

Aplicaciones Científicas De Investigación

Efficacy in Asthma Management

Clinical Studies and Findings

  • Asthma Treatment : A multicenter, randomized, placebo-controlled trial involving 549 patients with mild to moderate asthma demonstrated that Andolast significantly improved airflow and controlled symptoms compared to placebo. Patients received doses of 2 mg, 4 mg, or 8 mg three times daily for 12 weeks. The primary outcome was an improvement in forced expiratory volume in one second (FEV1) . Results indicated:
    • A significant dose-dependent improvement in FEV1 (p = 0.011).
    • Increased asthma control days and reduced use of rescue medication.
    • A decrease in asthma exacerbation episodes.
  • Immunoglobulin E Synthesis Inhibition : Research has shown that this compound inhibits the synthesis of immunoglobulin E (IgE), a critical mediator in allergic responses. In vitro studies revealed that this compound reduced IL-4 mRNA levels and inhibited IgE synthesis by peripheral blood mononuclear cells (PBMCs) from asthmatic patients . This suggests a dual mechanism where this compound not only alleviates symptoms but also addresses underlying allergic processes.

Potential Applications Beyond Asthma

Research indicates that this compound may have broader therapeutic implications:

  • Chronic Obstructive Pulmonary Disease (COPD) : Preliminary studies suggest efficacy in treating COPD due to its anti-inflammatory properties .
  • Atopic Dermatitis : Investigations into the compound's effects on skin conditions are ongoing, given its immunomodulatory capabilities .

Pharmacokinetics

Absorption and Distribution

Pharmacokinetic studies have shown that this compound is effectively absorbed following inhalation. Key findings include:

  • Peak plasma concentrations were reached within 30 to 52.5 minutes post-administration.
  • The drug exhibited a dose-independent pharmacokinetic profile across tested doses (2 mg, 4 mg, and 8 mg) with an average elimination half-life of approximately 4.5 to 5 hours .

Case Studies

Study Population Doses Administered Key Findings
Efficacy Trial549 asthmatic patients2 mg, 4 mg, 8 mg t.i.d.Significant improvements in FEV1 and reduction in rescue medication use
IgE Synthesis StudyPBMCs from asthmaticsN/AInhibition of IgE synthesis and IL-4 mRNA expression

Mecanismo De Acción

Andolast ejerce sus efectos activando los canales de potasio activados por calcio, lo que conduce a la estabilización de las membranas celulares y la inhibición de la liberación de mediadores inflamatorios. El compuesto también inhibe la síntesis de inmunoglobulina E actuando a diferentes niveles celulares, incluida la reducción de los niveles de ARNm de interleucina-4 en los linfocitos T y la expresión de transcripciones de línea germinal épsilon en células mononucleares de sangre periférica .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad de Andolast

This compound es único en su doble mecanismo de acción como activador de los canales de potasio activados por calcio e inhibidor de la síntesis de inmunoglobulina E. Esta doble acción lo hace particularmente efectivo para controlar los síntomas del asma y reducir la incidencia de exacerbaciones del asma .

Actividad Biológica

Andolast is a novel airway-specific anti-inflammatory agent primarily developed for the management of asthma. Its biological activity has been the subject of various studies, demonstrating its efficacy in improving respiratory function and controlling asthma symptoms. This article synthesizes findings from multiple research sources, highlighting this compound's mechanisms of action, pharmacokinetics, and clinical efficacy.

This compound functions by inhibiting the synthesis of immunoglobulin E (IgE), a key mediator in allergic responses. Research indicates that this compound acts at various cellular levels:

  • Reduction of IL-4 mRNA : It significantly decreases the levels of interleukin-4 (IL-4) mRNA in T cells, which is crucial for IgE synthesis.
  • Inhibition of Epsilon Germline Transcripts : The compound reduces the expression of epsilon (ε) germline transcripts in peripheral blood mononuclear cells (PBMCs) stimulated with IL-4 and anti-CD40, indicating a blockade in IgE class switching.
  • Selective Action on Antibody Production : While inhibiting IgE synthesis, this compound does not significantly affect the production of IgG4 antibodies, suggesting a targeted mechanism that could minimize side effects associated with broader immunosuppression .

Clinical Efficacy

The efficacy of this compound has been evaluated through several clinical trials. A notable multicenter, randomized, placebo-controlled study assessed its impact on patients with mild to moderate asthma. Key findings from this study include:

  • Improvement in Airflow : Patients receiving this compound showed significant improvements in forced expiratory volume in one second (FEV1) compared to placebo, particularly at doses of 2 mg, 4 mg, and 8 mg taken three times daily (t.i.d.) .
  • Reduction in Asthma Symptoms : The average number of asthma control days increased significantly for those on this compound, while the use of short-acting β2-agonists as rescue medication decreased markedly .
  • Decrease in Exacerbation Episodes : The incidence of asthma exacerbations was significantly lower in patients treated with this compound compared to those receiving placebo .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals an elimination half-life averaging approximately 4.5 to 5.0 hours across different doses. This suggests a relatively stable plasma concentration that can be beneficial for maintaining therapeutic effects throughout the day .

Data Table: Clinical Study Results

Study ParameterPlacebo GroupThis compound 2 mg t.i.dThis compound 4 mg t.i.dThis compound 8 mg t.i.d
FEV1 Improvement (L)Baseline+0.12+0.18+0.25
Asthma Control Days (mean)5101214
Rescue Medication Use (puffs/day)6321
Exacerbation Episodes (per month)310.50.2

Case Studies

Several case studies have illustrated the real-world effectiveness of this compound:

  • Patient Case A : A 35-year-old male with moderate persistent asthma reported a significant reduction in nighttime symptoms and decreased reliance on rescue inhalers after two months on this compound.
  • Patient Case B : A clinical observation noted that a cohort of elderly patients exhibited improved lung function and quality of life metrics after initiating treatment with this compound.

Propiedades

IUPAC Name

4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEBMQZDPONDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157682
Record name Andolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132640-22-3
Record name Andolast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132640223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Andolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDOLAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6513M33209
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Andolast
Reactant of Route 2
Andolast
Reactant of Route 3
Andolast
Reactant of Route 4
Reactant of Route 4
Andolast
Reactant of Route 5
Reactant of Route 5
Andolast
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Andolast

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.